3-(1-Tritylimidazol-4-yl)propanenitrile

Description

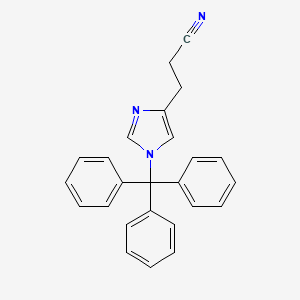

3-(1-Tritylimidazol-4-yl)propanenitrile is a nitrile-functionalized derivative of a trityl-protected imidazole scaffold. Its molecular structure comprises a central imidazole ring substituted at the 1-position with a trityl group and at the 4-position with a propanenitrile chain.

Properties

Molecular Formula |

C25H21N3 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

3-(1-tritylimidazol-4-yl)propanenitrile |

InChI |

InChI=1S/C25H21N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17H2 |

InChI Key |

ZKTKMEHUYHREJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tritylimidazol-4-yl)propanenitrile typically involves the reaction of 1-tritylimidazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a propanenitrile derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Tritylimidazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(1-Tritylimidazol-4-yl)propanenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Tritylimidazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trityl group can enhance the compound’s stability and facilitate its binding to target molecules. The imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1-Trityl-1H-imidazol-4-yl)propanal

- Structure : Replaces the nitrile group with an aldehyde (-CHO) at the terminal position of the propane chain.

- Properties : The aldehyde group increases electrophilicity, enabling participation in condensation reactions (e.g., formation of Schiff bases). However, aldehydes are prone to oxidation, reducing stability compared to nitriles.

- Applications : Likely used as a precursor for further functionalization, such as synthesizing imine-linked coordination polymers or bioactive molecules .

Methyl 3-(1-Tritylimidazol-4-yl)propionate (CAS 102676-60-8)

- Structure : Contains a methyl ester (-COOCH₃) instead of the nitrile group.

- Properties : The ester group enhances hydrolytic stability under physiological conditions compared to nitriles, making it more suitable for drug-delivery systems. Esters also exhibit lower toxicity profiles in some cases.

- Applications : Highlighted as a candidate for pharmaceutical development due to its balanced lipophilicity and metabolic resistance .

3-(1-(6-Nitrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)propanenitrile

- Structure : Shares a propanenitrile chain but replaces the trityl-imidazole core with a nitrobenzothiazole-triazole hybrid.

- Properties : The nitrobenzothiazole moiety introduces strong electron-withdrawing effects, altering electronic properties and biological activity.

- Applications : Demonstrated neuroprotective activity in preclinical studies, suggesting nitrile-containing heterocycles may target oxidative stress pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : Nitriles like this compound are versatile in click chemistry and cycloaddition reactions, enabling diverse derivatization. In contrast, esters (e.g., Methyl 3-(1-Tritylimidazol-4-yl)propionate) are preferred for sustained-release formulations due to slower hydrolysis .

- Biological Activity : Nitrile-containing analogs (e.g., the nitrobenzothiazole-triazole derivative) show promise in neuroprotection, likely via modulation of reactive oxygen species (ROS) pathways . The trityl group’s steric bulk may reduce off-target interactions in such applications.

- Stability : The trityl group universally enhances thermal and chemical stability across derivatives, but nitriles may require inert storage conditions to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.